4-(4-Fluorophenoxy)piperidine
Description
4-(4-Fluorophenoxy)piperidine (CAS: 3413-28-3) is a piperidine derivative characterized by a fluorine-substituted phenoxy group attached to the piperidine ring at the 4-position. Its molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.23 g/mol. Key physicochemical properties include a density of 1.108 g/cm³, a boiling point of 292.4°C, and a flash point of 130.6°C . This compound is frequently utilized as an intermediate in pharmaceutical synthesis due to its structural versatility, particularly in targeting receptors such as histamine H₃ or monoamine oxidase (MAO) enzymes .
Properties
IUPAC Name |
4-(4-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXFCLFBNUVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395711 | |
| Record name | 4-(4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-28-3 | |
| Record name | 4-(4-Fluorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorophenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)piperidine typically involves the reaction of 4-fluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-fluorophenol is replaced by the piperidine moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted phenoxy-piperidine derivatives.
Scientific Research Applications
4-(4-Fluorophenoxy)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
4-(4-Chlorophenoxy)piperidine Derivatives
- Compound 23 (): 1-(3-(4-Chlorophenoxy)propyl)piperidine hydrogen oxalate (C₁₄H₂₀NOCl × C₂H₂O₄, MW: 343.83). The propyl linker further improves membrane permeability .
- Compound 9 (): 4-(4-Chlorophenyl)-1-(3-(4-fluorophenoxy)propyl)piperidine (C₂₀H₂₃ClFNO, MW: 347.86). Dual substitution (Cl on phenyl, F on phenoxy) creates a synergistic electronic profile, making it effective in antiparkinsonian drug candidates .
4-(Trifluoromethoxy-phenyl)piperidine ()
- 4-(4-Trifluoromethoxy-phenyl)-piperidine (C₁₂H₁₄F₃NO, MW: 257.25). The trifluoromethoxy group (-OCF₃) is bulkier and more lipophilic than -F, enhancing metabolic stability and blood-brain barrier penetration in CNS-targeting drugs .
Linker Modifications Between Piperidine and Aromatic Groups
Ethyl vs. Propyl Linkers
- 4-[2-(4-Fluorophenoxy)ethyl]piperidine (): CAS 291289-20-8, MW: 237.27. The ethyl linker reduces steric hindrance compared to direct oxygen bonding, improving synthetic accessibility.
- 1-(3-(4-Fluorophenoxy)propyl)piperidine (, Compound 22): C₁₄H₁₉NOF × C₂H₂O₄, MW: 327.38. The oxalate salt form improves crystallinity (mp: 132–136°C) .
Halogen Substitution Patterns
Ortho-, Meta-, and Poly-Fluorinated Derivatives
- 4-[2-(2,4,6-Fluorophenoxy)phenyl]piperidine hydrochloride (): Multiple fluorine atoms on the phenoxy ring enhance electron-deficient properties, favoring π-π stacking in crystalline forms (mp: >158°C). This improves formulation stability .
Data Tables
Biological Activity
4-(4-Fluorophenoxy)piperidine is an organic compound with the molecular formula C11H14FNO. It is notable for its potential biological activities, particularly in neuropharmacology and enzyme interactions. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a fluorophenoxy group, which is critical for its biological activity. The presence of the fluorine atom enhances the lipophilicity and binding affinity to various biological targets.
Target Interactions
This compound interacts with several biological targets, including:
- Cytochrome P450 Enzymes : It influences the metabolism of various compounds by modulating the activity of cytochrome P450 monooxygenases, leading to hydroxylation reactions that alter its pharmacokinetic properties.
- Mitogen-Activated Protein Kinase (MAPK) Pathway : Similar compounds have been shown to affect MAPK signaling pathways, which are crucial for cellular processes such as proliferation and apoptosis.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for neurological applications. Its stability and degradation over time can influence its long-term effects on cellular functions.
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity in neuropharmacology. It has been evaluated for its potential as a therapeutic agent targeting neurological disorders due to its interaction with dopamine transporters and serotonin receptors.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies : A study highlighted that various piperidine derivatives, including those with fluorinated substitutions, showed varying degrees of potency against specific enzymes related to metabolic pathways. For instance, compounds with para-substituted phenyl groups demonstrated notable inhibitory effects on target enzymes with IC50 values ranging from 12 to 33 μM .
- Antimicrobial Activity : In another investigation, analogs of piperidine derivatives were tested against Mycobacterium tuberculosis, revealing that modifications in the structure could enhance antimicrobial efficacy while maintaining favorable pharmacokinetic profiles .
- Binding Affinity Studies : Binding studies have shown that this compound analogs preferentially bind to dopamine transporters over serotonin transporters, indicating a potential for selective therapeutic applications in treating conditions such as depression or schizophrenia .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
